1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea
Overview
Description
Preparation Methods
The synthesis of PF-4618433 involves multiple steps, including the formation of pyrazole and urea derivatives. The synthetic route typically starts with the preparation of 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(3-((pyridin-3-yloxy)methyl)-1H-pyrazol-5-yl)urea . The reaction conditions involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing production costs .
Chemical Reactions Analysis
PF-4618433 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrazole ring, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the urea moiety, impacting the compound’s binding affinity to PYK2.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-4618433 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of PYK2 and its effects on various biochemical pathways.
Mechanism of Action
PF-4618433 exerts its effects by selectively inhibiting PYK2, a cytoplasmic non-receptor tyrosine kinase involved in multiple signaling pathways . The compound binds to the kinase domain of PYK2, stabilizing it in an inactive conformation. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes such as osteogenesis and cell migration .
Comparison with Similar Compounds
PF-4618433 is compared with other PYK2 inhibitors such as PF-431396 and BIRB796 . While PF-431396 lacks selectivity within the focal adhesion kinase family, PF-4618433 shows improved potency and selectivity for PYK2 . BIRB796, another diarylurea inhibitor, also targets PYK2 but with different binding characteristics. The unique hinge loop conformation of PF-4618433 contributes to its superior selectivity and efficacy .
Similar Compounds
- PF-431396
- BIRB796
- N-methylsulfonamide 2a
By understanding the unique properties and applications of PF-4618433, researchers can further explore its potential in various scientific and medical fields.
Properties
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJARPUHZDSAXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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